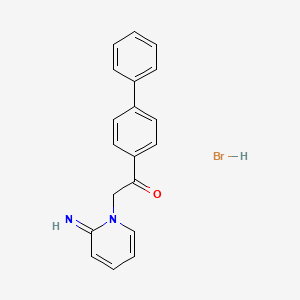
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide
Vue d'ensemble
Description
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide, also known as BIPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BIPE is a heterocyclic compound that belongs to the family of pyridine derivatives. It has a molecular formula of C19H16BrN3O and a molecular weight of 398.26 g/mol.
Mécanisme D'action
The mechanism of action of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is not fully understood, but it is believed to act as a chelating agent that forms a complex with metal ions. This complexation can lead to changes in the electronic properties of the metal ion, which can affect the reactivity of the metal ion in catalytic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide. However, it has been shown to exhibit low toxicity in vitro and in vivo studies. Furthermore, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been shown to be stable under a wide range of conditions, making it a promising candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is its high catalytic activity in various reactions. Furthermore, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one limitation of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide. One potential area of research is the development of new synthetic methods for the production of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide and its derivatives. Furthermore, the use of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide in catalytic reactions for the synthesis of biaryl compounds and other organic molecules is an area that requires further investigation. Additionally, the potential use of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide in medicinal chemistry, such as drug discovery and development, is an exciting area of research that warrants further exploration.
Conclusion:
In conclusion, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is a promising chemical compound that has potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Its high catalytic activity, ease of synthesis and purification, and low toxicity make it a valuable candidate for laboratory experiments. Further research is needed to fully understand the mechanism of action of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide and its potential applications in various fields.
Applications De Recherche Scientifique
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been shown to exhibit high catalytic activity in the Suzuki-Miyaura coupling reaction, which is a commonly used method for the synthesis of biaryl compounds. Furthermore, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been used as a ligand in metal-catalyzed reactions, such as the Heck and Sonogashira reactions.
Propriétés
IUPAC Name |
2-(2-iminopyridin-1-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O.BrH/c20-19-8-4-5-13-21(19)14-18(22)17-11-9-16(10-12-17)15-6-2-1-3-7-15;/h1-13,20H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFZIOXRCOMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC=CC3=N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




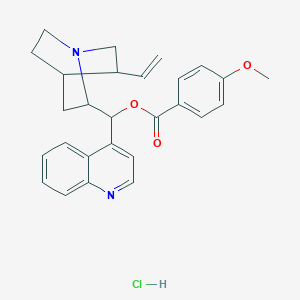
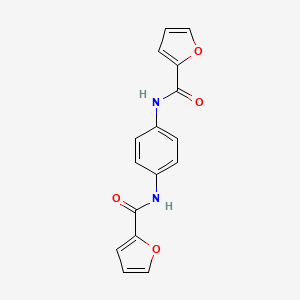
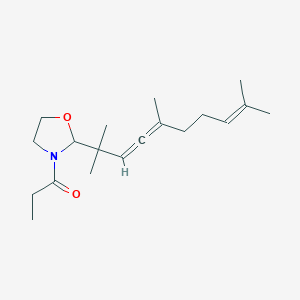

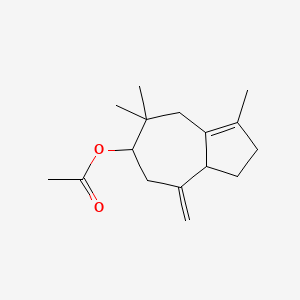
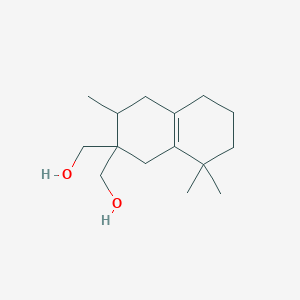
![3-[4-(aminosulfonyl)butyl]-5-(ethoxycarbonyl)-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B3821587.png)
![4-methoxy-N-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]benzenesulfonamide](/img/structure/B3821605.png)
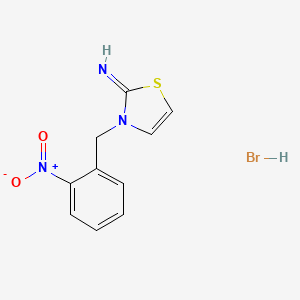
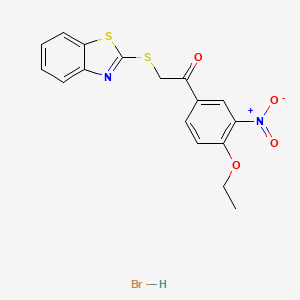
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B3821636.png)

![2-[(2-nitrobenzyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B3821651.png)